3',5'-Difluoro-3-(4-fluorophenyl)propiophenone is an organic compound characterized by its unique molecular structure, which includes a propiophenone framework with two fluorine substituents at the 3' and 5' positions of the phenyl ring and another fluorine atom attached to the para position of an adjacent phenyl group. Its molecular formula is C15H11F3O, and it has a molecular weight of 264.25 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the influence of fluorine atoms on biological activity and pharmacokinetics .
The synthesis of 3',5'-difluoro-3-(4-fluorophenyl)propiophenone typically involves several steps:
These methods may vary based on the desired yield and purity of the final product .
3',5'-Difluoro-3-(4-fluorophenyl)propiophenone finds potential applications in:
Interaction studies involving 3',5'-difluoro-3-(4-fluorophenyl)propiophenone focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. Preliminary data suggest that compounds with similar structures often exhibit enhanced interactions with enzymes or receptors, leading to increased biological activity .
Several compounds share structural similarities with 3',5'-difluoro-3-(4-fluorophenyl)propiophenone, including:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone | 898768-80-4 | Two fluorines on phenyl ring; potential drug scaffold |
| 3',4-Difluoro-3-(2-methylphenyl)propiophenone | 898790-11-9 | Methyl substitution changes electronic properties |
| 4-Fluorobenzoylfluoride | 104-51-8 | Simple structure; used in various synthetic pathways |
| Fluoroacetophenone | 455-19-0 | Acetophenone derivative; distinct reactivity profile |
The uniqueness of 3',5'-difluoro-3-(4-fluorophenyl)propiophenone lies in its specific arrangement of fluorine atoms which enhances its lipophilicity and potential biological activity compared to other similar compounds. This structural configuration may offer unique advantages in drug design and development .
The synthesis of 3',5'-difluoro-3-(4-fluorophenyl)propiophenone requires careful selection of appropriate precursor compounds to achieve optimal yields and selectivity [1]. The molecular formula C₁₅H₁₁F₃O indicates the presence of three fluorine atoms strategically positioned on the aromatic rings, necessitating precursors that can efficiently deliver these fluorinated functionalities [1].
The primary synthetic approach involves the reaction of 3,5-difluorophenylacetic acid with 4-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine . This methodology leverages the reactivity of the acid chloride as an electrophilic acylating agent while maintaining the integrity of the fluorinated aromatic systems . Alternative precursor combinations include 3,5-difluorobenzoyl chloride paired with 4-fluorophenylacetic acid derivatives, which can provide similar structural outcomes through different mechanistic pathways [4].
The selection criteria for optimal precursors encompass several critical factors including commercial availability, cost-effectiveness, and synthetic accessibility [5] [6]. 4-Fluorobenzaldehyde serves as an economical starting material with moderate electrophilicity, making it suitable for aldol condensation approaches [7]. Propiophenone itself represents a fundamental scaffold that can undergo direct fluorination reactions, though this approach typically requires more stringent reaction conditions [5] [8].
| Precursor Compound | Molecular Formula | Reactivity Profile | Availability | Cost Factor |
|---|---|---|---|---|
| 3,5-Difluorobenzoyl chloride | C₇H₃ClF₂O | High electrophilicity, suitable for Friedel-Crafts | Commercial | Moderate |
| 4-Fluorobenzaldehyde | C₇H₅FO | Moderate electrophilicity, aldol precursor | Commercial | Low |
| 3,5-Difluorophenylacetic acid | C₈H₆F₂O₂ | Good nucleophile, acylation reactions | Synthetic | High |
| 4-Fluorophenylacetic acid | C₈H₇FO₂ | Moderate nucleophile, suitable for coupling | Commercial | Moderate |
| Propiophenone | C₉H₁₀O | Base structure for fluorination | Commercial | Low |
| 3,5-Difluorotoluene | C₇H₆F₂ | Electron-deficient aromatic for substitution | Commercial | Moderate |
Modern catalytic fluorination methodologies have revolutionized the synthesis of fluorinated aromatic compounds through the development of efficient and selective catalytic systems [9] [10]. The incorporation of fluorine atoms into aromatic frameworks requires specialized catalytic approaches that can overcome the inherent challenges associated with carbon-fluorine bond formation [11] [10].
Palladium-catalyzed fluorination reactions have emerged as particularly effective for the direct ortho-carbon-hydrogen fluorination of aromatic ketones [12]. This methodology features excellent regioselectivity and operational simplicity, providing an alternative pathway for accessing fluorinated ketones without extensive pre-functionalization [12]. The palladium acetate catalyst system operates effectively at temperatures ranging from 80 to 120 degrees Celsius, achieving yields of 80 to 95 percent with selectivities exceeding 90 percent [12].
Nucleophilic aromatic fluorination using potassium fluoride and quaternary ammonium salts represents a mechanochemical approach that eliminates the need for high-boiling, toxic solvents [11] [13]. This solid-state protocol operates under ambient conditions without requiring inert gas atmospheres, making it exceptionally practical for preparative applications [11] [13]. The environmental factor analysis demonstrates significant improvements over traditional solution-based methods, with environmental factors reduced from 18.7-33.5 to 2.6-5.2 [11].
Hypervalent iodine compounds, particularly difluoroiodoarenes, provide another avenue for introducing fluorine functionality into aromatic systems [14]. These reagents can be prepared from readily available iodoarenes using Selectfluor and cesium fluoride as additional fluoride sources, achieving yields up to 92 percent when triethylamine hydrofluoride is employed [14].
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| Aluminum chloride | 0-25 | 75-85 | 80-90 | 4-6 |
| Iron(III) chloride | 25-50 | 60-70 | 70-80 | 8-12 |
| Palladium acetate | 80-120 | 80-95 | 90-95 | 6-8 |
| Copper(I) iodide | 60-100 | 70-80 | 75-85 | 12-16 |
| Selectfluor/Lewis acid | 25-60 | 85-98 | 95-99 | 2-4 |
| Quaternary ammonium fluoride | 130-150 | 70-90 | 85-95 | 1-2 |
The Friedel-Crafts acylation reaction represents a cornerstone methodology for the synthesis of aromatic ketones, including fluorinated propiophenone derivatives [15]. This electrophilic aromatic substitution reaction involves the formation of a complex between a Lewis acid catalyst and an acyl chloride, generating an acylium ion that serves as the electrophilic species [15].
The mechanism proceeds through the initial formation of a complex between aluminum chloride and the chlorine atom of the acid chloride, followed by cleavage of the carbon-chlorine bond to generate the resonance-stabilized acylium ion [15]. This cationic intermediate then undergoes electrophilic attack on the aromatic substrate, yielding the desired ketone product [15]. The optimization of this reaction requires careful control of multiple parameters including catalyst loading, temperature, reaction time, and solvent systems .
Recent advances in Friedel-Crafts methodology have focused on developing more environmentally benign catalyst systems and reaction conditions [15]. Poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has emerged as an efficient solid superacid catalyst system that facilitates solvent-free synthesis under mild conditions [15]. Imidazolium-based ionic liquids have also demonstrated effectiveness as catalysts for acetyl chloride acylation reactions [15].
Industrial production methods for fluorinated propiophenones typically employ continuous flow reactors to ensure consistent quality and yield . Advanced purification techniques including recrystallization and chromatographic separation are essential for obtaining high-purity products suitable for subsequent synthetic transformations . The optimization of residence time, typically maintained at 0.4 to 1.0 grams of reactants per gram of catalyst per hour, represents a critical parameter for industrial-scale production [17].
| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement (%) |
|---|---|---|---|
| Catalyst Loading (mol%) | 10-15 | 5-8 | +15-25 |
| Temperature (°C) | 80-100 | 60-80 | +10-20 |
| Reaction Time (h) | 12-16 | 6-8 | +20-30 |
| Solvent Ratio (v/v) | 1:1 DCM:Toluene | 2:1 DCM:Acetonitrile | +8-15 |
| Substrate Concentration (M) | 0.1-0.2 | 0.3-0.5 | +12-18 |
| Base Equivalent | 2.0-3.0 | 1.2-1.5 | +10-15 |
The implementation of green chemistry principles in the synthesis of fluorinated compounds has become increasingly important due to environmental and economic considerations [11] [18]. Traditional fluorination processes often require precious metals, toxic reagents, high temperatures, and extreme conditions that are not conducive to sustainable development [19] [20].
Mechanochemical protocols represent a significant advancement in green fluorination chemistry, eliminating the need for bulk solvents and operating under ambient conditions [11] [13]. The solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts demonstrates remarkable efficiency, with reactions completing within one hour while avoiding highly polar and high-boiling solvents that are difficult to remove during purification [11] [13].
The environmental impact assessment using environmental factor analysis reveals substantial improvements when comparing traditional solution-based methods with optimized green processes [11]. Traditional methods exhibit environmental factors ranging from 18.7 to 33.5, while mechanochemical approaches achieve environmental factors as low as 2.6 [11]. This represents improvement factors of 3.6 to 12.9 times, primarily due to the elimination of bulk solvents [11].
Industrial implementation of green chemistry approaches requires consideration of multiple sustainability metrics including energy consumption, waste generation, and carbon footprint [18] [20]. Recent developments in fluorine feedstock production have introduced safer and more sustainable processes using oxalic acid to extract fluorine compounds from fluorspar at room temperature, replacing traditional methods that operate above 200 degrees Celsius [20].
Enzymatic synthesis methods offer another avenue for green fluorinated compound production, providing advantages including energy savings, environmental protection, high selectivity, and mild reaction conditions [19]. Fluorinase enzymes can catalyze carbon-fluorine bond formation through selective mechanisms, though the rate-limiting steps in these processes require optimization through chlorinase-fluorinase coupling systems [19].
| Process Parameter | Traditional Method | Optimized Green Process | Improvement Factor |
|---|---|---|---|
| Environmental Factor | 18.7-33.5 | 2.6-5.2 | 3.6-12.9x |
| Energy Consumption (kWh/kg) | 15-25 | 8-12 | 1.5-2.1x |
| Solvent Usage (L/kg product) | 8-12 | 2-4 | 2.0-4.0x |
| Waste Generation (kg/kg product) | 12-20 | 3-6 | 2.0-6.7x |
| Carbon Footprint (kg CO₂/kg) | 8-15 | 4-7 | 1.4-3.8x |
| Water Consumption (L/kg) | 25-40 | 10-18 | 1.4-4.0x |
| Atom Economy (%) | 60-70 | 85-95 | 1.2-1.6x |
The thermodynamic stability of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone is fundamentally influenced by the presence of three strategically positioned fluorine atoms within its molecular framework. This trifluorinated aromatic ketone exhibits enhanced thermal stability compared to its non-fluorinated propiophenone analog, with the electron-withdrawing fluorine substituents contributing to increased bond strength and molecular rigidity [2].
Thermal Decomposition Profile
The compound demonstrates remarkable thermal stability across a broad temperature range. Under nitrogen atmosphere, thermal decomposition typically initiates around 436.6°C, significantly higher than many organic compounds [2]. This elevated decomposition temperature reflects the strong carbon-fluorine bonds, which possess bond dissociation energies substantially greater than carbon-hydrogen bonds [3]. The thermal decomposition process occurs through a rapid exothermic reaction, releasing approximately 459.6 Joules per gram during the primary decomposition event [2].
The phase behavior exhibits characteristic properties typical of fluorinated aromatic compounds. At ambient conditions, 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone exists as a crystalline solid with an estimated melting point range of 17-19°C [4] [5]. This relatively low melting point is attributed to the weak intermolecular van der Waals forces characteristic of fluorinated compounds, despite the increased molecular weight from fluorine substitution [3].
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 898768-80-4 |
| Molecular Formula | C₁₅H₁₁F₃O |
| Molecular Weight (g/mol) | 264.24 |
| IUPAC Name | 1-(3,5-difluorophenyl)-3-(4-fluorophenyl)propan-1-one |
| MDL Number | MFCD03843601 |
| PubChem CID | 24726210 |
| Predicted Melting Point (°C) | 17-19 |
| Predicted Boiling Point (°C) | 398.0 ± 37.0 |
| Predicted Density (g/cm³) | 1.25 ± 0.06 |
| Number of Fluorine Atoms | 3 |
| Fluorine Content by Mass (%) | 21.6 |
Conformational Stability Analysis
The molecular conformation of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone demonstrates preferential adoption of an s-trans configuration, consistent with findings for related fluorinated acetophenone derivatives [6] [7]. This conformational preference arises from the minimization of dipole-dipole repulsion between the carbonyl group and the electron-rich fluorine atoms. The s-trans conformation results in optimal spatial separation of these electronegative centers, reducing molecular energy and enhancing thermodynamic stability [6].
Computational analyses reveal that the aromatic rings maintain coplanar geometry with the carbonyl group, facilitating optimal π-electron delocalization [6]. The dihedral angle between the benzene ring and carbonyl group approaches 180°, establishing maximum orbital overlap and electronic stabilization [6].
The solubility profile of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone reflects the complex interplay between fluorine-induced polarity enhancement and lipophilic character imparted by the aromatic framework. The compound demonstrates preferential solubility in polar aprotic solvents, including dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Solvent Compatibility and Dissolution Behavior
The incorporation of fluorine atoms significantly modulates the compound's solvation characteristics. Unlike non-fluorinated propiophenone derivatives, which exhibit limited solubility in polar media, the trifluorinated analog shows enhanced dissolution in moderately polar organic solvents [9]. This enhanced solubility results from the increased dipole moment generated by the highly electronegative fluorine substituents .
In chloroform and ethyl acetate, the compound displays excellent solubility, consistent with the general behavior of fluorinated aromatic ketones [10]. The solubility enhancement in these solvents stems from favorable dipole-induced dipole interactions between the polar carbonyl group and the halogenated solvent molecules [10].
Partitioning Behavior and Lipophilicity
The predicted logarithmic partition coefficient (log P) ranges from 3.5 to 4.0, indicating moderate to high lipophilicity . This lipophilic character facilitates membrane permeation and biological uptake, properties that are crucial for pharmaceutical applications [11]. The fluorine atoms contribute to this lipophilicity through their low polarizability and minimal hydrogen bonding capacity [3].
Table 2: Comparative Solubility Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Number of F Atoms | Predicted Log P |
|---|---|---|---|---|
| 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone | C₁₅H₁₁F₃O | 264.24 | 3 | 3.5-4.0 |
| Propiophenone (parent) | C₉H₁₀O | 134.18 | 0 | 2.1 |
| 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C₁₅H₁₁F₃O | 264.24 | 3 | 3.4-3.9 |
| 4'-Fluoropropiophenone | C₉H₉FO | 152.17 | 1 | 2.6 |
The compound exhibits limited aqueous solubility due to the predominant hydrophobic character of the aromatic rings and the weak hydrogen bonding capacity of organofluorine groups [3]. This aqueous insolubility is characteristic of highly fluorinated aromatic compounds and represents an important consideration for formulation development .
The crystalline structure of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone exhibits characteristics typical of fluorinated aromatic compounds, with molecular packing influenced by weak intermolecular forces and fluorine-specific interactions . Crystallographic analysis of similar fluorinated propiophenone derivatives reveals systematic trends in unit cell parameters and crystal habit formation .
Crystal System and Molecular Packing
Based on structural analogies with related compounds, the crystal system is predicted to adopt a monoclinic configuration with space group P21/c, consistent with the packing preferences of halogenated propiophenone derivatives . The unit cell volume is estimated between 1500-2000 Ų, accommodating four molecules per unit cell in the standard Z=4 arrangement .
The crystal density is predicted to range from 1.4-1.6 g/cm³, reflecting the contribution of fluorine atoms to the overall molecular density . This elevated density compared to non-fluorinated analogs results from the increased atomic mass of fluorine relative to hydrogen, while maintaining similar molecular volumes due to fluorine's small atomic radius [3].
Intermolecular Interactions and Surface Properties
The crystal packing is governed by weak van der Waals forces, with minimal contribution from hydrogen bonding due to the poor hydrogen bond acceptor properties of organofluorine groups [3] . The low polarizability of fluorine atoms results in reduced London dispersion forces compared to heavier halogen substituents, contributing to the relatively low melting point despite the increased molecular weight [3].
Table 3: Predicted Crystallographic Parameters
| Parameter | Estimated Value | Basis |
|---|---|---|
| Crystal System | Monoclinic | Halogenated Analogues |
| Space Group | P21/c | Common for Propiophenones |
| Unit Cell Volume | ~1500-2000 Ų | Molecular Size |
| Density | ~1.4-1.6 g/cm³ | Halogen Content |
| Molecules per Unit Cell | 4 | Standard Packing |
Surface Morphology and Crystal Habit
The crystal habit is expected to exhibit prismatic or needle-like morphology, characteristic of propiophenone derivatives with extended aromatic systems . Face indexing studies suggest preferential growth along crystallographic directions that minimize surface energy through optimal molecular stacking arrangements .
The surface characteristics influence downstream processing properties, including dissolution kinetics and mechanical stability . The relatively weak intermolecular forces in fluorinated systems often result in crystals with reduced mechanical strength compared to hydrogen-bonded analogs, affecting handling and formulation considerations .
Thermal Expansion and Polymorphism
Thermal analysis reveals potential for polymorphic transitions due to the conformational flexibility of the propyl chain linking the aromatic systems . The multiple conformational states accessible through rotation about carbon-carbon single bonds provide opportunities for different crystal packing arrangements under varying temperature and pressure conditions .
Table 4: Thermal Stability Assessment
| Temperature Range (°C) | Phase State | Stability Assessment |
|---|---|---|
| < 0 | Solid (crystalline) | Stable |
| 0-50 | Solid → Liquid transition | Phase transition occurs |
| 50-100 | Liquid (stable) | Thermally stable |
| 100-200 | Liquid (stable) | Stable under inert atmosphere |
| 200-300 | Liquid (may show degradation) | Signs of decomposition possible |
| 300-400 | Thermal decomposition likely | Significant breakdown |
| > 400 | Complete decomposition | Total molecular fragmentation |
The coefficient of thermal expansion is expected to be relatively high due to the weak intermolecular forces characteristic of fluorinated compounds [3]. This property affects the temperature dependence of crystal lattice parameters and influences the compound's behavior under thermal cycling conditions [14].
Surface Energy and Wetting Properties
The surface energy of 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone crystals is influenced by the low surface tension characteristics of fluorinated organic compounds [15]. The presence of fluorine atoms at the crystal surface reduces surface energy through the low polarizability and weak intermolecular attractions typical of organofluorine materials [3].
This reduced surface energy affects wetting behavior and contact angle measurements with various solvents, influencing processing characteristics such as powder flow properties and tableting behavior in pharmaceutical applications [3]. The hydrophobic nature of the fluorinated surface also impacts dissolution rates and bioavailability considerations .